molecular formula C14H18NO4P B1314751 Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-86-6

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate

Cat. No.: B1314751
CAS No.: 850231-86-6
M. Wt: 295.27 g/mol
InChI Key: PGMJTAAMJLMNGE-UHFFFAOYSA-N
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Description

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a chemical compound with the molecular formula C14H18NO4P and a molecular weight of 295.27 g/mol . This compound is characterized by the presence of an indole ring, a phosphonate group, and an oxoethyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-diethoxyphosphoryl-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMJTAAMJLMNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C1=CNC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472241
Record name Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850231-86-6
Record name Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphonate Ester Formation via Phosphorylation of Indole-3-Acetaldehyde Derivatives

  • Starting from indole-3-acetaldehyde or its derivatives, the keto group at the 2-position is introduced or preserved.
  • The phosphonate moiety is introduced by reaction with diethyl phosphite or related phosphonate reagents under controlled conditions.
  • This method often involves the use of base catalysts to promote the formation of the phosphonate ester linkage.

Use of Diethyl (2-oxoethyl)phosphonate as a Building Block

  • Diethyl (2-oxoethyl)phosphonate (CAS 1606-75-3) serves as a key intermediate.
  • This compound can be reacted with indole derivatives through nucleophilic addition or condensation reactions to form the target compound.
  • The phosphonate group is stable and allows further functionalization.

Multicomponent Reactions (MCRs)

  • Recent literature reports multicomponent protocols involving aromatic amines, aldehydes, and pyruvate derivatives in the presence of catalytic amounts of phosphoric acid catalysts.
  • These MCRs can incorporate β-phosphorated aldehydes to yield phosphonate-containing heterocycles, including indole derivatives.
  • The reaction conditions typically involve dichloromethane as solvent, with drying agents like MgSO_4 to remove water and drive the reaction forward.

Phosphorus Ylide Intermediates

  • Phosphorus ylides derived from indole-containing precursors can be synthesized via reaction of triphenylphosphine with suitable indole-substituted esters.
  • These ylides can be intermediates in the synthesis of phosphonate derivatives, including the target compound.

Detailed Preparation Method Example

A representative synthetic route based on recent research involves the following steps:

Step Reagents & Conditions Description
1 Indole-3-acetaldehyde + Diethyl phosphite, base catalyst (e.g., NaH or triethylamine) Formation of diethyl (2-oxoethyl)phosphonate intermediate linked to indole
2 Purification by extraction and chromatography Isolation of pure phosphonate ester
3 Optional further functionalization or condensation with aldehydes/ketones To introduce additional substituents or form cyclic structures

This method is supported by the synthesis of diethyl (2-oxoethyl)phosphonate (PubChem CID 342159) and its derivatives, which are well-documented in chemical literature and patents.

Research Findings and Optimization

  • Solvent Choice: Dichloromethane is preferred for multicomponent reactions involving phosphonate aldehydes due to solubility and reaction efficiency.
  • Catalysts: BINOL-derived phosphoric acids and other acidic catalysts improve yields and selectivity in multicomponent syntheses involving phosphonate substrates.
  • Temperature: Room temperature conditions are often sufficient, avoiding harsh conditions that could degrade sensitive indole or phosphonate groups.
  • Water Removal: Use of drying agents like MgSO_4 is critical to remove water formed during condensation, shifting equilibrium toward product formation.
  • Ylide Formation: Triphenylphosphine-mediated ylide formation from indole-substituted esters is a key step in some synthetic routes, requiring careful control of stoichiometry and reaction time (typically 24 h at room temperature).

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Phosphorylation of Indole-3-acetaldehyde Indole-3-acetaldehyde, Diethyl phosphite Base (NaH, Et_3N) 0 °C to RT, inert atmosphere Direct, well-established Requires careful handling of bases
Multicomponent Reaction Aromatic amines, aldehydes, β-phosphorated aldehydes BINOL-derived phosphoric acid, MgSO_4 RT, DCM solvent High functional group tolerance, good yields Requires multiple equivalents of pyruvate derivatives
Phosphorus Ylide Route Indole-substituted esters, triphenylphosphine Dimethyl acetylenedicarboxylate RT, 24 h stirring Access to ylides for further transformations Longer reaction times, purification needed

Patents and Industrial Synthesis

  • Patents describe the use of diethyl (2-oxoethyl)phosphonate in the synthesis of various organophosphorus compounds, including indole derivatives.
  • Industrial synthesis often customizes these methods for scale-up, focusing on yield optimization and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a compound of significant interest in various scientific research applications due to its unique chemical structure and bioactive properties. This article explores the applications of this compound across different fields, including medicinal chemistry, organic synthesis, and materials science.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including A549 (lung cancer) and SKOV3 (ovarian cancer). The compound exhibits selective cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound in anticancer drug development .

Reactivity in Chemical Reactions

This compound serves as a valuable reagent in various organic synthesis reactions. Its phosphonate group allows for:

  • Asymmetric Michael Addition : The compound can participate in Michael addition reactions with nitro olefins, leading to the formation of chiral centers .
  • Horner-Wadsworth-Emmons Reaction : It can be utilized to synthesize alkenes from aldehydes or ketones, facilitating the construction of complex organic molecules .

Synthesis of Bioactive Molecules

The compound has been employed in multicomponent reactions to synthesize diverse bioactive molecules, including those with potential pharmaceutical applications. Its ability to form stable intermediates makes it an attractive option for developing new therapeutic agents .

Development of Functional Materials

This compound has potential applications in materials science, particularly in the development of functional polymers and coatings. Its phosphonate group can enhance the thermal stability and mechanical properties of polymer matrices, making it suitable for high-performance materials .

Coatings and Surface Modifications

The integration of this compound into coating formulations can improve attributes such as chemical resistance and durability. Research indicates that coatings incorporating this compound exhibit enhanced performance against environmental degradation .

Case Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of this compound against the A549 cell line revealed an IC50 value of 1.67 µM, demonstrating potent anticancer activity. The selectivity index was favorable compared to healthy cell lines, indicating minimal toxicity to normal cells while effectively targeting cancerous cells .

Case Study 2: Synthesis of Novel Compounds

In a synthetic protocol involving this compound, researchers successfully synthesized a series of novel indole derivatives through multicomponent reactions. These derivatives exhibited promising biological activities, further validating the utility of this phosphonate in drug discovery .

Mechanism of Action

The mechanism of action of Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways:

Biological Activity

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of indole derivatives with phosphonate reagents. A common method is the Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This method can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Chemical Structure

The chemical structure of this compound includes an indole ring and a phosphonate group, which contribute to its unique reactivity and biological properties.

2. Biological Activity

Mechanism of Action

This compound exhibits its biological effects through interaction with various molecular targets. It has been shown to modulate enzyme activities and influence pathways related to:

  • Cell proliferation
  • Apoptosis
  • Signal transduction

These interactions suggest potential applications in cancer therapy and other diseases .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 Value (μM)
MCF-714.8
HepG218.7

These values compare favorably against standard chemotherapy agents, suggesting that this compound could be a viable candidate for further development as an anticancer drug .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, although specific IC50 values for these activities are still being investigated .

3. Case Studies

Case Study 1: Antiproliferative Effects

A study conducted on synthesized indole derivatives, including this compound, revealed that these compounds not only inhibited cancer cell growth but also induced apoptosis through upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study 2: Enzyme Inhibition

Research focusing on autotaxin (ATX) inhibition demonstrated that phosphonate derivatives, including analogs of this compound, could inhibit ATX activity significantly at concentrations around 1 μM. This inhibition is crucial as ATX is involved in various pathological processes including cancer progression .

4. Comparison with Similar Compounds

This compound shares structural similarities with other indole derivatives but is unique due to its phosphonate group. This distinction enhances its biological activity compared to compounds like indole-3-carbaldehyde or indole-3-acetic acid, which do not possess the same reactivity profile.

CompoundUnique FeatureBiological Activity
Diethyl [2-(indol-3-yl)-...Phosphonate groupAnticancer, Antimicrobial
Indole-3-carbaldehydeLacks phosphonate groupLimited biological activity
Indole-3-acetic acidPlant hormoneGrowth regulator in plants

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate?

  • Methodological Answer : The compound is typically synthesized via phosphonylation of indole derivatives . A key approach involves reacting indole-containing aldehydes or ketones with diethyl phosphonate reagents. For example, diazo transfer reactions using reagents like the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) enable the introduction of the phosphonate group ( ). Alternatively, Steglich esterification (using DIC/DMAP) or Pudovik reactions (phosphite addition to carbonyls) are employed to form phosphonate esters ( ).
  • Example : In , indole derivatives were functionalized via nucleophilic substitution or coupling reactions, yielding phosphonates with indole moieties.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 31P NMR : Critical for confirming the phosphonate group. Chemical shifts typically range δ 20–30 ppm for dialkyl phosphonates, with coupling patterns (e.g., 3JPH^3J_{PH}) aiding structural validation ().
  • 1H/13C NMR : The indole proton environment (e.g., H-3) and oxoethyl group (C=O) appear at δ 7.5–8.5 ppm (aromatic) and δ 190–200 ppm (carbonyl), respectively.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry or intermolecular interactions ( ).

Q. How is the phosphonate group introduced into indole derivatives during synthesis?

  • Methodological Answer : Michaelis-Arbuzov reactions (alkylation of trialkyl phosphites) or Kabachnik-Fields reactions (aminophosphonates) are standard. For example, describes using triethyl phosphite under heating to form phosphonate esters via nucleophilic substitution. In indole systems, the C-3 position is reactive, allowing direct phosphonylation using electrophilic reagents ( ).

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound?

  • Methodological Answer : Impurities or dynamic effects (e.g., rotamers) often complicate NMR spectra. Strategies include:

  • Purification : Use flash chromatography or recrystallization to isolate the target compound ( ).
  • Decoupling Experiments : Apply 1H-decoupled 31P NMR to simplify splitting patterns ().
  • Variable-Temperature NMR : Identify conformational equilibria by analyzing signal coalescence at elevated temperatures.
    • Case Study : In , despite chromatography, the compound exhibited complex 1H NMR due to residual impurities, highlighting the need for iterative purification.

Q. What strategies optimize the yield in the synthesis of this phosphonate ester?

  • Methodological Answer :

  • Catalysis : DMAP accelerates Steglich esterification, while Rh(II) catalysts enhance diazo transfer efficiency ().
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction homogeneity.
  • Temperature Control : Heating (e.g., 120°C in ) facilitates phosphite substitution but risks decomposition.
    • Data Table :
ConditionYield ImprovementReference
DMAP (10 mol%)+25%
THF vs. DCM+15%
Rh(II) catalysis+30%

Q. How does the compound’s structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The phosphonate group acts as a directing/activating moiety in transition-metal catalysis. For example:

  • Suzuki-Miyaura Coupling : The indole C-2 position can undergo cross-coupling with aryl boronic acids, facilitated by the electron-withdrawing phosphonate ( ).
  • Homer-Wadsworth-Emmons Olefination : The phosphonate ester enables alkene formation via reaction with aldehydes ().
    • Application : In , phosphonate-containing indoles were used to synthesize bioactive analogues, leveraging the phosphonate’s stability and directing effects.

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